molecular formula C15H18N4O4 B14791528 Tyrosine Histidine dipeptide

Tyrosine Histidine dipeptide

Cat. No.: B14791528
M. Wt: 318.33 g/mol
InChI Key: ZQOOYCZQENFIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosine Histidine dipeptide is a synthetically produced dipeptide composed of the amino acids L-Tyrosine and L-Histidine. This compound is of significant interest in bioprocess development and biochemical research, primarily for its enhanced solubility compared to individual amino acids. Its primary research value lies in improving cell culture performance. Studies have demonstrated that tyrosine-containing dipeptides can drastically enhance culture viability and productivity in monoclonal antibody-producing cell lines by efficiently delivering tyrosine, which has poor solubility at neutral pH on its own . These dipeptides contribute to improved metabolic profiles, including reduced accumulation of lactate and ammonium, and better pH maintenance in bioreactors . Furthermore, this compound serves as a stable source of both amino acids for investigating antioxidant mechanisms. The tyrosine residue acts as a potent hydrogen atom donor, quenching free radicals and contributing to antioxidant activity in experimental models . The histidine moiety also plays a role in radical scavenging due to its imidazole group and can act as a precursor for further biological synthesis . Researchers utilize this dipeptide to explore these mechanisms and their effects on cellular stress. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOOYCZQENFIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Tyrosine Histidine Dipeptide and Analogs

Chemical Synthesis Approaches to Tyrosine-Histidine Dipeptide

Chemical synthesis provides a robust and versatile platform for constructing dipeptides. The two primary methods employed are solution-phase and solid-phase peptide synthesis, each with distinct principles and applications.

Principles of Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) involves the sequential coupling of amino acids in a homogenous reaction mixture. This classical approach requires the protection of reactive functional groups on the amino acids that are not participating in the peptide bond formation to prevent unwanted side reactions. researchgate.net The carboxyl group of one amino acid and the amino group of the other are activated to facilitate the formation of the amide (peptide) bond. bachem.comyoutube.com

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final peptide. nih.gov However, this method can be labor-intensive and time-consuming, especially for longer peptide chains, due to the need for purification after each coupling step, often involving techniques like chromatography or recrystallization. nih.gov The choice of protecting groups is crucial and must be orthogonal, meaning they can be removed under different conditions without affecting other protecting groups or the newly formed peptide bond. Common protecting groups include Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) for the N-terminus. researchgate.netpeptide.com

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Tyrosine and Histidine Integration

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. bachem.comnih.gov This allows for the sequential addition of amino acids while the growing peptide chain remains attached to the solid support. Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process significantly. bachem.compeptide.com The synthesis proceeds in cycles, with each cycle consisting of deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step. bachem.com

The integration of specific amino acids like tyrosine and histidine requires careful consideration due to their reactive side chains. The phenolic hydroxyl group of tyrosine and the imidazole (B134444) ring of histidine must be protected to prevent side reactions. peptide.com For tyrosine, protecting groups like benzyl (B1604629) (Bzl) ether are common. peptide.com The imidazole side chain of histidine is often protected with groups such as the trityl (Trt) group. peptide.com Recent advancements have explored the use of side-chain unprotected arginine and histidine in SPPS under specific conditions to improve sustainability by increasing atom economy and reducing impurities. rsc.org

The choice of resin is also critical. For instance, Wang resin is commonly used for the synthesis of peptides with a C-terminal carboxylic acid. peptide.com The final step in SPPS involves cleaving the completed peptide from the resin and removing all protecting groups, typically using a strong acid cocktail. nih.gov

Innovative Coupling Reagent Strategies in Dipeptide Synthesis

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxyl group of an amino acid. bachem.comjpt.com Over the years, a variety of coupling reagents have been developed to improve efficiency, reduce side reactions like racemization, and increase yields.

Common classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used but can cause racemization. This can be suppressed by adding additives like 1-Hydroxybenzotriazole (HOBt). peptide.comyoutube.com

Phosphonium Salts: like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer high coupling efficiency with low racemization. jpt.compeptide.com

Aminium/Uronium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly popular due to their efficiency and the formation of water-soluble by-products, simplifying purification. bachem.comjpt.compeptide.com

Recent innovations include the development of reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on Oxyma Pure and is considered safer than HOBt or HOAt-based reagents. bachem.comsigmaaldrich.com The choice of coupling reagent depends on factors like the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final dipeptide. jpt.com

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDCSimple, effective; may cause racemization without additives. jpt.compeptide.com
Phosphonium Salts BOP, PyBOPHigh efficiency, low racemization; can be more expensive. jpt.compeptide.com
Aminium/Uronium Salts HBTU, TBTU, HATUExcellent efficiency, low side-product formation; popular for complex syntheses. jpt.compeptide.com
Oxyma-based Reagents COMU, PyOximHigh efficiency, safer handling profile. bachem.comsigmaaldrich.com

Biocatalytic and Enzymatic Synthesis of Tyrosine-Histidine Dipeptide

Biocatalytic and enzymatic methods offer an alternative to chemical synthesis, often providing high specificity and milder reaction conditions. Enzymes can be used to form peptide bonds, and this approach is gaining attention for its environmental benefits. For instance, tyrosinase, a copper-containing enzyme, can hydroxylate tyrosine residues in peptides. acs.org While primarily known for this modification, the principles of enzymatic catalysis can be applied to peptide bond formation.

The use of modified ribosomes has also been explored to incorporate dipeptides into proteins, suggesting a potential route for synthesizing specific dipeptide units. nih.gov Furthermore, studies have investigated the use of chemically synthesized tyrosine-containing dipeptides, including Tyr-His, in cell cultures to enhance productivity, indicating the biological relevance and potential for biocatalytic production routes. researchgate.net In some cases, the biosynthesis of amino acids themselves is regulated by the presence of other amino acids; for example, histidine can influence the synthesis of tyrosine in Bacillus subtilis. nih.gov This interplay highlights the complexity and potential for harnessing biological systems for targeted peptide synthesis.

Rational Design and Synthesis of Tyrosine-Histidine Peptidomimetics and Conformationally Restricted Analogs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. nih.gov Conformationally restricted analogs are designed to lock the peptide into a specific three-dimensional shape to enhance its interaction with a biological target. nih.gov

The design of peptidomimetics often starts with understanding the structure-activity relationship (SAR) to identify the key amino acid residues responsible for biological activity. nih.gov For the Tyr-His dipeptide, this would involve creating analogs with modified backbones or side chains to probe their biological effects. Thiazole-based peptidomimetics, for example, have been synthesized on a solid phase to mimic β-turn structures. rsc.org

Strategic Incorporation of Modified Tyrosine and Histidine Residues

Modifying the tyrosine and histidine residues within the dipeptide is a key strategy in developing peptidomimetics. nih.gov This can involve:

Tyrosine Modifications: The phenolic hydroxyl group of tyrosine can be functionalized to fine-tune the properties of the peptide. nih.gov For instance, phosphotyrosine mimetics have been designed and synthesized to act as prodrugs. purdue.edu Self-assembling peptides have been created by incorporating tyrosine at different positions to modulate their properties. acs.org

Histidine Modifications: The imidazole ring of histidine can be alkylated to create structurally novel peptidomimetics. nih.gov Visible-light-promoted C-H alkylation of histidine has emerged as a method for chemoselective modification. acs.org

Structure-Activity Relationship Considerations in Peptidomimetic Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. longdom.orgnih.gov The design of effective peptidomimetics for the Tyrosine-Histidine dipeptide relies on a thorough understanding of its structure-activity relationships (SAR)—specifically, how modifications to the amino acid side chains and the peptide backbone influence biological activity. mdpi.com

The fundamental principle of peptidomimetic design is to identify the key structural elements of the peptide—the pharmacophore—that are responsible for its interaction with a biological target and to arrange them on a more stable or synthetically accessible scaffold. nih.govbenthamscience.com For Tyr-His, the pharmacophore consists of the tyrosine phenol (B47542) group and the histidine imidazole ring, whose specific three-dimensional orientation is critical for biological recognition. nih.govnih.gov

Side-Chain Modifications

Alterations to the side chains of tyrosine and histidine can dramatically impact the binding affinity, selectivity, and functional activity of the resulting analog.

Tyrosine Modifications: The aromatic ring and hydroxyl group of tyrosine are often critical for receptor interaction. Modifying these features can fine-tune the molecule's pharmacological profile. For example, in research on δ opioid receptor antagonists, the dipeptide Tyr-Tic was identified as a key structural unit. nih.gov Subsequent modification of the tyrosine residue to 2′,6′-dimethyltyrosine (DMT) to create the analog DMT-Tic resulted in a significantly more potent and selective antagonist. nih.gov Further constraining the tyrosine side chain's topography by using isomers of β-methyl-2′,6′-dimethyltyrosine (TMT) allowed for a full exploration of the spatial requirements for the Tyr pharmacophore at the receptor. nih.gov

Histidine Modifications: The imidazole ring of histidine can participate in hydrogen bonding, proton transfer, and metal coordination, making it a crucial site for biological interactions. wikipedia.org Studies on the intestinal peptide transporter have shown that chemical modification of histidine residues leads to a decreased affinity for the transporter, confirming the importance of the imidazole side chain for biological recognition and uptake. nih.gov

Modification TypeExampleEffect on ActivityReference
Tyrosine Side-Chain ConstraintReplacement of Tyrosine with 2',6'-dimethyltyrosine (DMT) in a Tyr-Tic dipeptide analog.Resulted in a more potent and selective δ opioid antagonist. nih.gov
Histidine Side-Chain ModificationChemical modification of histidine residues in dipeptides.Decreased affinity for the intestinal peptide transporter. nih.gov
Tyrosine Side-Chain ModificationChemical modification of tyrosine residues with N-acetylimidazole.Inhibited the peptide transport system. nih.gov
Combined Synergistic EffectAntioxidant capacity of the intact Tyr-His dipeptide.Exhibited higher antioxidant capacity than the sum of free Tyrosine and Histidine. nih.gov

Backbone Modifications

In addition to side-chain alterations, modifying the peptide backbone is a primary strategy in peptidomimetic design. By introducing conformational constraints, the flexibility of the peptide is reduced, which can lock it into its biologically active conformation, thereby increasing potency and stability. longdom.org

One approach involves creating rigidified scaffolds that mimic the peptide's structure. The design of tetrahydropyridazine-3,6-dione (Tpd) constrained peptides is an example of this strategy, where an N-aminated aspartyl dipeptide precursor is used to form a rigid ring structure. nih.gov While this method is versatile, its application to sequences containing Tyr or His can be complicated by synthetic pathways that favor elimination reactions, highlighting the need for careful synthetic planning when designing backbone-modified Tyr-His analogs. nih.gov

Advanced Structural and Conformational Elucidation of Tyrosine Histidine Dipeptide

Computational Chemistry for Dipeptide Conformational Analysis

Computational chemistry serves as a vital tool in predicting and understanding the behavior of molecules like the Tyrosine-Histidine dipeptide at an atomic level. sid.irnih.gov These methods allow for the exploration of various possible structures and their relative energies, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Tyrosine-Histidine Dipeptide Studies

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and geometry of dipeptides. nih.govnih.gov By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a balance between computational cost and accuracy. nih.govscirp.org

Ab Initio and Molecular Mechanics Calculations of Dipeptide Structures

Beyond DFT, other computational methods like ab initio calculations and molecular mechanics are utilized to probe dipeptide structures. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for structural analysis. sid.irpsu.edu These calculations have been applied to small amino acid sequences to understand fundamental aspects of their structure, such as the geometry around the α-carbon. sid.ir While the ideal tetrahedral bond angle around a carbon atom is 109.5°, the stereogenic nature of the α-carbon in amino acids leads to deviations from this ideal, a phenomenon that can be accurately modeled with ab initio methods. sid.ir

Molecular mechanics, on the other hand, employs classical physics and empirical force fields to model molecular systems. This approach is computationally less expensive than quantum mechanical methods, making it suitable for exploring the conformational space of larger molecules or for longer simulations. The choice between ab initio and molecular mechanics often depends on the desired balance between accuracy and computational feasibility.

Characterization of Conformational Energy Landscapes and Global Minima

A key goal of computational analysis is to map the conformational energy landscape of a dipeptide. nih.govmdpi.com This landscape represents the potential energy of the molecule as a function of its conformational degrees of freedom, primarily the backbone dihedral angles (phi, ψ) and side-chain torsion angles. By systematically exploring these angles, researchers can identify stable conformations, known as local minima, and the lowest energy conformation, the global minimum. mdpi.comfrontiersin.org

The topology of the potential energy surface reveals the relative stabilities of different conformations and the energy barriers between them. nih.govresearchgate.net For a dipeptide like Tyr-His, this landscape can be influenced by factors such as intramolecular hydrogen bonding and interactions involving the aromatic rings of the tyrosine and histidine residues. nih.govacs.org Computational techniques like basin-hopping can be used to efficiently locate the global minimum and other low-lying structures on the energy landscape. frontiersin.org Understanding this landscape is crucial for predicting the dominant conformations the dipeptide will adopt in different environments. nih.gov

Spectroscopic Techniques for Tyrosine-Histidine Dipeptide Structural Probing

Experimental spectroscopic techniques provide invaluable data to validate and complement computational findings, offering a direct window into the structure and dynamics of the Tyrosine-Histidine dipeptide in solution and other states. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.govuzh.ch By measuring various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, detailed information about the peptide's conformation and dynamics can be obtained. nih.gov

For the Tyrosine-Histidine dipeptide, ¹H NMR spectroscopy can be used to monitor the chemical environment of the protons, which is sensitive to the local conformation. nih.gov For example, changes in the pKa of histidine residues, which can be influenced by nearby charged groups, can be monitored by ¹H NMR. nih.gov Two-dimensional NMR experiments, such as COSY and NOESY, can establish through-bond and through-space connectivities, respectively, providing the necessary constraints for structure calculation. uzh.ch These experimental restraints can then be used in conjunction with computational methods to generate an ensemble of structures that represents the conformational flexibility of the dipeptide in solution. nih.gov The chemical shifts of ¹³C, ¹⁵N, and ¹H are all sensitive to the protonation state and tautomeric form of the histidine residue. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a peptide based on its characteristic vibrational modes. nih.govnih.govacs.org These techniques are sensitive to the secondary structure and local environment of the peptide backbone and side chains.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Tyrosyl Radicals in Dipeptides

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as the tyrosyl radical (TyrO•), which can be generated in tyrosine-containing peptides through oxidation. iaea.org Tyrosyl radicals are implicated in various biological electron transfer reactions. iaea.org In dipeptides with an N-terminal tyrosine, like Tyr-His, irradiation can lead to the formation of a tyrosyl radical. iaea.orgiaea.org

EPR studies on polycrystalline dipeptides containing N-terminal tyrosine, such as Tyr-Gly and Tyr-Leu, at low temperatures (77-180 K) have detected anisotropic singlet signals with a g-value of approximately 2.0045, which are characteristic of the tyrosyl radical. iaea.orgiaea.org The presence of a neighboring amino acid residue, in this case, histidine, at the C-terminus can influence the formation and stability of this radical. iaea.org For instance, intramolecular electron transfer between an intact tyrosine residue and a radical cation on a neighboring residue can lead to the formation of the tyrosyl radical. iaea.org

The EPR spectrum of a tyrosyl radical is influenced by its environment. The delocalization of the unpaired spin from the phenoxyl ring to the terminal amino group has been suggested to occur through a through-space mechanism. iaea.org In a Tyr-His dipeptide, the imidazole (B134444) ring of histidine could further modulate the electronic properties of the tyrosyl radical. While specific EPR data for the Tyr-His dipeptide is not extensively detailed in the provided context, the general principles derived from studies on other tyrosine-containing dipeptides are applicable. iaea.orgiaea.org

ParameterTypical Value/ObservationSignificance in Tyr-His Dipeptide
g-value ~2.0045Characteristic of the tyrosyl radical. iaea.orgiaea.org
Signal Shape Anisotropic singlet at low temperaturesReflects the electronic environment of the unpaired electron on the tyrosine. iaea.orgiaea.org
Hyperfine Coupling a2,6H ≈ 6.3 G, a3,5H ≈ 1.6 G, aβH ≈ 15.0 GProvides detailed information on the spin density distribution within the tyrosyl radical. nih.gov

This table presents typical EPR parameters for tyrosyl radicals, which can be applied to understand the electronic structure of the tyrosyl radical in a Tyr-His dipeptide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

UV-Vis spectroscopy is a fundamental technique for studying aromatic residues in peptides and proteins. nih.gov The aromatic side chains of tyrosine and histidine act as chromophores, absorbing light in the UV region. nih.govbohrium.com The absorption spectrum of a Tyr-His dipeptide is influenced by the electronic transitions within these aromatic rings.

The tyrosine chromophore exhibits major absorbance peaks around 222 nm and 275 nm. nih.gov The ionization of the phenolic hydroxyl group of tyrosine, which is pH-dependent, results in a significant red shift of these peaks to approximately 242 nm and 295 nm, accompanied by an increase in absorbance (hyperchromic effect). nih.gov The local environment, including the proximity of the histidine imidazole ring, can influence the pKa of the tyrosine hydroxyl group.

Studies on covalently linked tyrosine-histidine model compounds have revealed differences in their UV-Vis absorption spectra, with variations in the shape and position of characteristic bands. bohrium.com These spectral modifications are influenced by the nature of the linkage between the phenol (B47542) and imidazole rings, as well as substitutions on the rings. bohrium.com Such spectral data can serve as markers for the presence of Tyr-His linkages in proteins. bohrium.com The absorption of UV light by proteins is primarily due to the aromatic amino acids tryptophan, tyrosine, and phenylalanine. youtube.com

ChromophoreTypical λmax (nm) at Neutral pHSpectral Shift upon Environmental Change
Tyrosine ~275Red shift upon deprotonation of the hydroxyl group. nih.gov
Histidine Absorption below 230 nmChanges with protonation state of the imidazole ring. researchgate.net

This table summarizes the characteristic UV absorption maxima for tyrosine and histidine, which are the key chromophores in the Tyr-His dipeptide.

Analysis of Intramolecular Interactions and Dipeptide Dynamics

The conformation and dynamic behavior of the Tyr-His dipeptide are governed by a complex interplay of non-covalent interactions.

Investigation of Hydrogen Bonding Networks within the Dipeptide

Hydrogen bonds are critical in defining the structure of peptides and proteins. rsc.org In the Tyr-His dipeptide, several potential hydrogen bonds can form, involving the backbone amide and carboxyl groups, as well as the side-chain hydroxyl group of tyrosine and the imidazole ring of histidine. The imidazole ring of histidine can act as both a hydrogen bond donor and acceptor. nih.gov

NMR spectroscopy studies have been instrumental in identifying hydrogen bonds between tyrosine side-chain hydroxyl groups and other residues in proteins. nih.gov The formation of such hydrogen bonds can be inferred from slow hydrogen exchange rates of the hydroxyl proton with the solvent. nih.gov In a Tyr-His dipeptide, an intramolecular hydrogen bond could exist between the tyrosine -OH and the nitrogen of the histidine imidazole ring. The strength and geometry of these hydrogen bonds are influenced by the protonation state of the histidine. nih.gov Computational studies on histidine-containing models have shown the plausibility of both single and double intramolecular hydrogen bonds. pvamu.edu

Aromatic-Aromatic and Cation-Pi Interactions in Tyrosine-Histidine Motifs

Furthermore, the Tyr-His pair can participate in cation-π interactions, which are a significant non-covalent binding force. caltech.edu Depending on the pH, the imidazole ring of histidine can be protonated, carrying a positive charge. This cationic histidine can then interact favorably with the electron-rich π-system of the tyrosine ring. nih.govacs.org Quantum chemical calculations have shown that the affinity of protonated histidine for aromatic residues via cation-π interactions is greater than the affinity of neutral histidine for aromatic residues (via π-π interactions) or for cationic residues. nih.govacs.org These interactions are energetically significant, with binding energies in the range of 2-5 kcal/mol in aqueous media. caltech.edu

Interaction TypeInteracting GroupsSignificance in Tyr-His Dipeptide
π-π Stacking Tyrosine ring and neutral Histidine ringStabilizes folded conformations. nih.gov
Cation-π Protonated Histidine ring (cation) and Tyrosine ring (π system)Strong, stabilizing interaction, particularly at acidic pH. nih.govacs.org

This table outlines the key aromatic interactions that can occur within the Tyr-His dipeptide, highlighting their importance in conformational stability.

Influence of Solvent Environment on Dipeptide Conformation and Assembly

The surrounding solvent plays a crucial role in modulating the conformation and self-assembly of dipeptides. acs.orgresearchgate.net The polarity of the solvent can significantly influence the intramolecular interactions within the Tyr-His dipeptide. For instance, in a polar solvent like water, the formation of hydrogen bonds with solvent molecules can compete with intramolecular hydrogen bonds, leading to a more extended conformation. Conversely, in a less polar environment, intramolecular interactions may be favored, promoting a more compact structure.

Studies on tyrosine-based dipeptides have shown that the gelation ability, a form of self-assembly, is highly dependent on the solvent system. acs.orgresearchgate.net For example, a mixture of solvents is often required to induce gelation, with water being essential in combination with polar protic solvents. acs.orgresearchgate.net This suggests that the interplay between peptide-peptide and peptide-solvent interactions is critical for the formation of supramolecular structures. The conformation of a tyrosine dipeptide analogue has been shown to be different in the gas phase compared to an aqueous solution, highlighting the significant role of the solvent. unina.it

Molecular Mechanisms and Functional Roles of Tyrosine Histidine Dipeptide

Mechanisms of Oxidative Stress Modulation and Antioxidant Activity

Direct Free Radical Scavenging Capabilities

The Tyrosine-Histidine dipeptide can directly neutralize free radicals, a key factor in mitigating oxidative stress. This capability is largely attributed to the hydrogen-donating potential of the tyrosine residue's phenolic group and the proton-donation ability of histidine's imidazole (B134444) ring. mdpi.comnih.gov The position of the amino acids within the dipeptide can influence its antioxidant activity. Studies on various tyrosine-containing dipeptides have shown that those with tyrosine at the N-terminus often exhibit stronger radical scavenging activities compared to those with C-terminal tyrosine. researchgate.net The interaction with free radicals can involve mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The reduction of transient histidine radicals by tyrosine has been demonstrated, highlighting the cooperative antioxidant effect between these two amino acids. nih.gov

Transition Metal Ion Chelation and Redox Cycle Interference

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. The Tyrosine-Histidine dipeptide can chelate these metal ions, sequestering them and preventing their participation in detrimental redox cycling. The imidazole group of histidine is a particularly effective metal-chelating moiety. mdpi.comtmrjournals.com Peptides containing histidine have demonstrated a strong ability to bind with metal ions like Cu²⁺ and Zn²⁺. tmrjournals.comrsc.org By forming stable complexes with these metals, the dipeptide interferes with the catalytic cycle that generates free radicals, thereby reducing oxidative damage. nsf.govmdpi.com The coordination of metal ions often involves the imidazole nitrogens of histidine. nih.gov

Regulation of Endogenous Antioxidant Enzyme Expression and Activity

Beyond direct scavenging and chelation, some histidine-containing dipeptides have been shown to influence the body's own antioxidant defenses. nih.gov This can include modulating the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. While direct evidence for Tyrosine-Histidine dipeptide specifically is still emerging, the known roles of its constituent amino acids suggest a potential for such regulatory activity. For instance, histidine itself has been shown to ameliorate oxidative stress. nih.gov Furthermore, the modulation of the cellular redox environment is a recognized benefit of using dipeptides in cell culture. researchgate.net

Impact on Cellular Metabolism and Bioenergetic Profiles

The Tyrosine-Histidine dipeptide has significant effects on cellular metabolism, particularly in the context of large-scale cell cultures used for producing biopharmaceuticals. Its high solubility and efficient uptake by cells make it a superior nutrient source compared to free tyrosine, leading to improved metabolic profiles and reduced accumulation of toxic byproducts.

Enhanced Amino Acid Delivery and Cellular Nutrient Supply in Bioreactor Systems

A major challenge in industrial cell culture is the poor solubility of the amino acid tyrosine in neutral pH media. researchgate.netnih.gov This limitation can lead to nutrient depletion and hinder cell growth and productivity. Tyrosine-containing dipeptides, including Tyr-His, offer a solution to this problem due to their significantly higher solubility—up to 250-fold greater than free tyrosine. nih.gov This allows for the formulation of more concentrated feed media, ensuring a sustained and sufficient supply of tyrosine to the cells throughout the culture process. nih.govnih.gov The use of dipeptides like Tyr-His has been shown to enhance culture viability and productivity in monoclonal antibody-producing cell lines. nih.gov Cells can efficiently take up these dipeptides, which are then cleaved intracellularly to release the individual amino acids for use in protein synthesis and other metabolic pathways. researchgate.net

FeatureFree TyrosineTyrosine-Histidine Dipeptide
Solubility Poor in neutral pH media researchgate.netnih.govUp to 250-fold higher than free tyrosine nih.gov
Nutrient Delivery Limited, risk of precipitation nih.govEfficient and sustained supply nih.gov
Cell Culture Impact Suboptimal performance due to insufficient levels nih.govEnhanced viability and productivity nih.gov

Metabolic Reprogramming and Byproduct Reduction (e.g., lactate (B86563), ammonia)

Supplementation with Tyrosine-Histidine dipeptides can lead to favorable metabolic shifts in cultured cells. nih.gov A key benefit is the reduction of lactate and ammonia (B1221849) accumulation, which are toxic byproducts of cellular metabolism that can inhibit cell growth and productivity. researchgate.netnih.gov Studies have demonstrated that cultures supplemented with tyrosine-containing dipeptides exhibit lower lactate and ammonium (B1175870) production, leading to better pH maintenance in the culture medium. nih.gov This metabolic reprogramming contributes to a more stable and productive culture environment. The reduction in byproducts is thought to be linked to a more efficient utilization of amino acids and a potential alleviation of metabolic bottlenecks. researchgate.net For instance, in bioreactor studies, a one-time addition of dipeptides at the start of the culture was sufficient to prevent lactate spikes that occurred in control cultures. nih.gov

Optimization of ATP Availability and Energy Metabolism

The supplementation of cell culture media with specific dipeptides, such as those containing tyrosine and histidine, can lead to significant improvements in cellular metabolic profiles. Supplying tyrosine in a more soluble dipeptide form helps prevent nutrient limitations that could otherwise impair culture performance. nih.gov Cultures supplemented with tyrosine-containing dipeptides have demonstrated improved metabolic characteristics, including reduced production of lactate and ammonium (NH4+), which are common inhibitory byproducts of cell metabolism. nih.gov This shift towards a more efficient metabolic state also contributes to better maintenance of pH in the culture environment. nih.gov

The specific amino acid paired with tyrosine in a dipeptide can distinctly influence cellular energetics. For instance, studies on Chinese Hamster Ovary (CHO) cells have shown that while some tyrosine-containing dipeptides have a minimal metabolic impact, others can significantly alter metabolic pathways. nih.gov Research on L-prolyl-L-tyrosine, a different tyrosine-containing dipeptide, revealed that its addition to CHO cell cultures led to an increased uptake of tyrosine and enhanced its subsequent catabolic activity. nih.gov This metabolic shift was directly correlated with a significant increase in the intracellular availability of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov The heightened ATP levels were observed alongside a decrease in adenosine monophosphate (AMP), indicating a more favorable energetic status within the cells. nih.gov This suggests that by providing a readily available source of key amino acids, dipeptides can optimize metabolic pathways, leading to more efficient energy production and a reduction in wasteful byproducts. nih.govnih.gov

Influence on Cellular Phenotypes and Performance

Promotion of Cell Viability and Proliferation in Cell Cultures

The use of tyrosine-histidine and other tyrosine-containing dipeptides is a well-documented strategy to enhance the performance of cell cultures. nih.govresearchgate.net A primary challenge in formulating chemically defined media is the low solubility of certain amino acids, particularly tyrosine. nih.gov This limitation can lead to nutrient insufficiency, hindering cell growth and survival. nih.gov By providing tyrosine in a highly soluble dipeptide form, its concentration in the media can be substantially increased without risking precipitation. nih.gov

This enhanced availability of a crucial amino acid directly translates to improved cellular phenotypes. Studies have consistently shown that supplementing media with tyrosine-containing dipeptides results in enhanced cell viability and promotes cell proliferation. nih.govresearchgate.net These peptides are effectively utilized by cells as a source of amino acids essential for growth. researchgate.net The beneficial effects are not limited to tyrosine-containing peptides; other dipeptides, such as His-Gly, have also been shown to improve viability in control cultures, indicating a broader advantage of peptide supplementation in supporting robust cell growth. nih.gov This approach helps to extend the cellular growth phase and maintain high viability throughout the culture duration. nih.gov

Improvement of Recombinant Protein Expression and Titer in Mammalian Cell Lines

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are the predominant systems for producing complex therapeutic proteins and monoclonal antibodies due to their capacity for human-like post-translational modifications. thermofisher.com A major goal in biopharmaceutical manufacturing is to engineer these cell factories to maximize the yield and quality of recombinant proteins. The composition of the cell culture medium is a critical factor influencing productivity. nih.gov

Supplementing fed-batch cultures with tyrosine-containing dipeptides has been shown to be an effective strategy for increasing product titers. nih.gov The improved cell viability and more efficient metabolic state achieved through dipeptide feeding contribute directly to higher productivity. nih.govnih.gov Case studies using various tyrosine dipeptides have demonstrated significant improvements in protein expression. For example, the use of Glycyl-L-Tyrosine in CHO cell cultures has been reported to increase cell-specific productivity and lead to a substantial increase in antibody titer. cellculturedish.com This strategy allows for the formulation of highly concentrated and pH-neutral feed media, simplifying the bioprocess and avoiding the risks associated with high-pH tyrosine solutions. nih.govevonik.com

Table 1: Effect of Tyrosine-Containing Dipeptide Supplementation on Recombinant Protein Production

Dipeptide Supplement Cell Line Observed Effect Titer Increase Reference
Tyrosine-containing dipeptides Monoclonal antibody producing cell lines Enhanced titer Not specified nih.gov
Glycyl-L-Tyrosine (cQrex® GY) CHO-K1 GS cells Increased cell-specific productivity, extended production time +20% cellculturedish.com

Effects on In Vitro Oocyte Maturation and Embryonic Development

The successful in vitro maturation (IVM) of oocytes and subsequent embryonic development depend on a precisely formulated culture medium that supports cellular health and developmental competence. Research into supplementing IVM media with specific amino acids has revealed significant benefits. A study on buffalo oocytes investigated the distinct effects of histidine and L-tyrosine, the constituent amino acids of the Tyr-His dipeptide. nih.govnih.gov

The results showed that supplementing the maturation medium with histidine significantly improved the rate of oocyte maturation compared to the control group. nih.govnih.gov Conversely, while L-tyrosine supplementation did not significantly alter maturation or fertilization rates, it played a crucial role in post-fertilization development. nih.gov Embryos cultured in media supplemented with L-tyrosine showed successful development to the morula and blastocyst stages, a feat not achieved by the control groups. nih.gov This suggests that histidine is primarily beneficial during the oocyte maturation phase, while tyrosine is critical for supporting the developmental capacity of the resulting embryo. These findings highlight the complementary roles of these two amino acids, underscoring the potential of a Tyrosine-Histidine dipeptide to support the entire process from oocyte maturation through early embryonic development. nih.govnih.gov

Table 2: Effect of Histidine and L-Tyrosine Supplementation on Buffalo Oocyte IVM and Embryo Development

Supplement Concentration Maturation Rate (%) Development to Blastocyst Stage Reference
Control (SOF Medium) N/A 46.9% Not achieved nih.gov
Histidine 0.5 mg/ml 75.5% Not specified nih.gov

Interactions with Biological Macromolecules and Enzymatic Systems

Tyrosinase Inhibition Mechanisms by Peptide Derivatives

Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis by catalyzing the oxidation of L-tyrosine to dopaquinone, a precursor to melanin (B1238610). mdpi.comnih.govnih.gov Due to its role in pigmentation, the inhibition of tyrosinase is a key strategy in various dermatological and cosmetic applications. While L-tyrosine is the enzyme's primary substrate, certain peptide structures containing tyrosine and/or histidine residues can act as inhibitors. mdpi.com

The mechanism of inhibition often involves the peptide binding to the active site of the tyrosinase enzyme, blocking the entry of the natural substrate, L-tyrosine. nih.gov The specific amino acids within the peptide and their sequence are critical for this interaction. Molecular docking studies have shown that inhibitory peptides can form strong bonds within the enzyme's catalytic pocket. mdpi.com

Histidine residues are particularly important in this context. The active site of tyrosinase itself contains critical histidine residues that coordinate with copper ions essential for catalytic activity. nih.govcapes.gov.br Inhibitory peptides containing histidine can interact with these residues, disrupting the enzyme's function. For example, the peptide Ala-His-Tyr-Tyr-Asp (AHYYD) has been identified as a mixed-type tyrosinase inhibitor. mdpi.com The mechanism involves the peptide binding to the enzyme, which leads to a more compact enzyme structure and the formation of new binding sites, ultimately hindering its catalytic efficiency. mdpi.com This demonstrates that while Tyrosine-Histidine provides the building blocks for the tyrosinase reaction, related peptide derivatives can paradoxically function as inhibitors by interacting with key residues, like histidine, at the enzyme's active site. mdpi.comnih.gov

Role in Electron Transfer and Redox-Active Tyrosine Processes

The Tyrosine-Histidine (Tyr-His) dipeptide and the interaction between its constituent amino acids play a crucial role in mediating electron transfer (ET) and are central to the function of redox-active tyrosine residues in various biological and synthetic systems. The unique properties of this pair, where histidine acts as a proton acceptor and modulator of the local environment, are fundamental to the efficiency and control of these processes.

Pulse radiolysis studies on the dipeptide histidyltyrosine have provided direct evidence of intramolecular charge transfer. Following one-electron oxidation of the dipeptide, it was observed that the initial oxidation occurs selectively at the histidine residue. However, this is followed by a rapid intramolecular electron transfer to the tyrosine residue, resulting in the formation of a tyrosinyl radical (TyrO•). This process is exceptionally fast, with a rate constant greater than 10⁶ s⁻¹. In experiments involving the free amino acids, the bimolecular rate constant for the reaction between the histidine radical (His•+) and tyrosine (TyrOH) was determined to be 2.4 ± 0.5 x 10⁶ dm³ mol⁻¹s⁻¹. These findings underscore that the histidine radical is a potent oxidizing agent. nih.gov

The significance of the Tyr-His pair is further highlighted in the context of proton-coupled electron transfer (PCET), a fundamental mechanism in biological energy conversion. In systems inspired by Photosystem II (PSII), a tyrosine-histidine pair facilitates a redox-driven proton relay. nih.gov The histidine residue, by accepting a proton from the tyrosine, tunes the redox potential of the tyrosine's phenoxyl/phenol (B47542) couple. This modulation is critical for ensuring a high quantum yield of photoinduced charge separation. researchgate.netnih.gov Electrochemical studies on artificial constructs mimicking the Tyr-His pair have shown that the phenoxyl/phenol couple is chemically reversible and capable of water oxidation. researchgate.netelsevierpure.com The protonation state of the system, controlled by the local environment, dictates the electrochemical potential. An exogenous base or acid can be used to generate a low-potential or high-potential mediator, respectively, demonstrating the tunability of the system. elsevierpure.com

In a PSII-inspired β-hairpin peptide containing a Tyr-His pair (Peptide A), time-resolved absorption spectroscopy revealed that both electron transfer and PCET were accelerated compared to tyrosine or tyrosinate alone. This acceleration is attributed to increased electronic coupling mediated by the peptide backbone. Interestingly, when histidine was replaced by a non-functional analog (cyclohexylalanine), the rate of PCET decreased, highlighting the specific role of histidine in modulating the reorganization energy and facilitating the reaction. nih.gov The interaction between tyrosine and histidine is therefore not merely a passive structural feature but an active component in controlling the kinetics and thermodynamics of electron transfer reactions.

ParameterValueSource
Intramolecular charge transfer rate (His•+ to Tyr)>10⁶ s⁻¹ nih.gov
Bimolecular rate constant (His•+ + TyrOH)2.4 ± 0.5 x 10⁶ dm³ mol⁻¹s⁻¹ nih.gov

Modulation of Protein Structure and Folding

The interaction between tyrosine and histidine residues is a significant factor in the modulation of protein structure, contributing to both the stability of the folded state and the dynamics of conformational changes. While the dipeptide itself is a small molecule, the principles governing its interaction are reflective of its role within larger polypeptide chains.

A conserved histidine-tyrosine interhelical interaction has been shown to be critical for the structural integrity and function of certain proteins. In studies of delta-endotoxins from Bacillus thuringiensis, a hydrogen bond between a conserved histidine and tyrosine plays a crucial role in the protein's stability. Mutation of either of these residues resulted in a protein with significantly reduced stability and increased flexibility. This suggests that the His-Tyr interaction is a key stabilizing force within the protein's three-dimensional structure. Furthermore, the conservation of this pair suggests a functional role in the conformational switch from a soluble to a membrane-inserted form of the protein. nih.gov

The presence of tyrosine-containing dipeptides, including those with histidine, has been observed to have beneficial effects in cell culture systems, hinting at a broader role in maintaining cellular health and protein production. Supplementation with these dipeptides can lead to enhanced culture viability and productivity of monoclonal antibodies. nih.gov This is, in part, due to their higher solubility compared to free tyrosine, which ensures a more stable supply of this crucial amino acid. While not a direct measure of protein folding, the improved cellular outcomes suggest that providing tyrosine in a more bioavailable form, such as a dipeptide, can support robust protein synthesis and folding machinery, preventing the accumulation of misfolded or aggregated proteins that can result from amino acid limitations. researchgate.net

Enzymatic Hydrolysis and Metabolic Pathways of Tyrosine Histidine Dipeptide

Peptidase-Mediated Degradation Mechanisms

The breakdown of dipeptides such as Tyrosine-Histidine (Tyr-His) is a critical step in protein metabolism, primarily mediated by enzymes known as peptidases. These enzymes catalyze the hydrolysis of the peptide bond, releasing the constituent amino acids for absorption and utilization.

Identification of Specific Peptidases and Their Substrate Specificity

The hydrolysis of dipeptides is carried out by a class of enzymes called dipeptidases, which are a type of exopeptidase. These enzymes are broadly distributed and exhibit varying degrees of substrate specificity. nih.gov They are commonly found in the brush border membrane of the small intestine's epithelial cells, playing a crucial role in the final stages of protein digestion. youtube.com

While a specific peptidase exclusively for Tyr-His is not commonly cited, the substrate specificity of these enzymes is well-established. The nature of the amino acids at both the N-terminal and C-terminal positions significantly influences which peptidase will act upon the dipeptide and the efficiency of the cleavage. ucsf.eduacs.org For instance, studies on dipeptidyl carboxypeptidases show that the enzyme's affinity and catalytic activity vary greatly depending on the amino acid sequence of the substrate. scialert.net Research has demonstrated that some peptidases have a preference for substrates with aromatic or hydrophobic residues. Chymotrypsin, a digestive peptidase, preferentially cleaves peptide bonds adjacent to aromatic amino acids like tyrosine. pearson.comexpasy.org Dipeptidases purified from various sources, including monkey small intestine and mouse ascites tumor cells, show distinct preferences for substrates with specific N-terminal and C-terminal residues. acs.orgnih.gov This inherent specificity suggests that a particular suite of peptidases is responsible for the hydrolysis of Tyr-His.

Peptidase ClassGeneral Function & SpecificityRelevance to Tyr-His
Aminopeptidases Cleave single amino acids from the N-terminus of peptides. youtube.comCan act on larger peptides to produce dipeptides like Tyr-His.
Dipeptidases Specifically hydrolyze dipeptides into two free amino acids. youtube.comThe primary enzymes responsible for the final cleavage of the Tyr-His bond.
Serine Proteases (e.g., Chymotrypsin) Endopeptidases that cleave within a protein chain, often C-terminal to aromatic amino acids (like Tyrosine). pearson.comwikipedia.orgPrimarily involved in breaking down large proteins into smaller peptides, which can then be further processed into dipeptides.
Dipeptidyl Peptidases (DPP) A group of exopeptidases that cleave dipeptides from the N-terminus of polypeptides. nih.govInvolved in the processing of polypeptides that could lead to the formation or degradation of dipeptide units.

Hydrolytic Cleavage Sites and Kinetics

The hydrolytic cleavage of the Tyr-His dipeptide occurs at the peptide bond (–CONH–) linking the carboxyl group of tyrosine to the amino group of histidine. This reaction involves the addition of a water molecule across the bond, which breaks it and regenerates the carboxyl group on tyrosine and the amino group on histidine.

The kinetics of this enzymatic reaction, like other enzyme-catalyzed reactions, are influenced by factors such as substrate concentration, temperature, and pH. The rate of hydrolysis generally follows first-order kinetics with respect to the dipeptide concentration. nih.govrsc.org Studies on various dipeptides have shown that the stability of the peptide bond to hydrolysis is highly dependent on the nature of the constituent amino acids. portlandpress.com The bulky aromatic side chain of tyrosine and the imidazole (B134444) ring of histidine influence the interaction with the peptidase's active site, thereby affecting the catalytic efficiency (kcat/KM) of the hydrolysis. scialert.net While specific kinetic values for Tyr-His hydrolysis are not broadly published, the general principles of enzyme kinetics apply, with the rate increasing with substrate concentration until the enzyme becomes saturated.

Subsequent Catabolism of Constituent Amino Acids

Once hydrolyzed, the free amino acids tyrosine and histidine enter their respective metabolic pathways to be used for the synthesis of new proteins, specialized biomolecules, or to be broken down for energy.

Tyrosine and Histidine Metabolic Pathways and Intermediates

Tyrosine Metabolism: Tyrosine is a non-essential amino acid that can be synthesized from phenylalanine. davuniversity.org Its catabolism occurs primarily in the liver and leads to the production of fumarate (B1241708) (which is glucogenic) and acetoacetate (B1235776) (which is ketogenic). nih.govyoutube.com Therefore, tyrosine is both a glucogenic and ketogenic amino acid. The main pathway involves several key steps and intermediates. cutm.ac.inresearchgate.net

StepEnzymeIntermediate Product
1. TransaminationTyrosine aminotransferasep-Hydroxyphenylpyruvate
2. Oxidation & Decarboxylationp-Hydroxyphenylpyruvate dioxygenaseHomogentisate
3. Ring CleavageHomogentisate 1,2-dioxygenaseMaleylacetoacetate
4. IsomerizationMaleylacetoacetate isomeraseFumarylacetoacetate
5. HydrolysisFumarylacetoacetate hydrolaseFumarate and Acetoacetate

Table based on data from davuniversity.orgnih.govcutm.ac.in.

Tyrosine is also a precursor for vital compounds such as the neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) (catecholamines), as well as thyroid hormones and the pigment melanin (B1238610). nih.govslideshare.net

Histidine Metabolism: Histidine is an essential amino acid with a unique catabolic pathway that primarily occurs in the liver and skin. nih.gov The main pathway converts histidine into glutamate, which can then enter the citric acid cycle.

StepEnzymeIntermediate Product
1. DeaminationHistidase (Histidine ammonia (B1221849) lyase)Urocanate
2. HydrationUrocanase4-Imidazolone-5-propionate
3. HydrolysisImidazolonepropionaseN-Formiminoglutamate (FIGLU)
4. Formimino Group TransferGlutamate formiminotransferaseGlutamate

Table based on data from nih.gov.

Additionally, histidine can be decarboxylated by histidine decarboxylase to form histamine (B1213489), a potent mediator in allergic responses and gastric acid secretion. nih.gov It is also a component of the dipeptide carnosine, found in high concentrations in muscle and brain tissue. nih.gov

Role of Coenzymes in Dipeptide and Amino Acid Degradation

The enzymatic reactions involved in the catabolism of tyrosine and histidine are dependent on various coenzymes, which are essential for the catalytic activity of the enzymes.

Pyridoxal Phosphate (PLP): Derived from vitamin B6, PLP is a crucial coenzyme for transamination reactions. It is required by tyrosine aminotransferase in the first step of tyrosine catabolism and by histidine decarboxylase for histamine synthesis. youtube.comnih.gov

Tetrahydrobiopterin (H4-biopterin): This coenzyme is essential for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. davuniversity.orgyoutube.com It is also required for tyrosine hydroxylase in the pathway for catecholamine synthesis. nih.gov

Ascorbic Acid (Vitamin C): While its exact role is complex, ascorbic acid is required for the activity of p-hydroxyphenylpyruvate dioxygenase in the tyrosine catabolic pathway. davuniversity.org

Glutathione (B108866): This tripeptide acts as a coenzyme for maleylacetoacetate isomerase during tyrosine degradation. nih.gov

Tetrahydrofolate (THF): This coenzyme is required for the final step of histidine catabolism, where it accepts the formimino group from N-formiminoglutamate (FIGLU) to form glutamate. nih.gov

NADPH: Dihydrobiopterin reductase uses NADPH to regenerate tetrahydrobiopterin, which is needed for the synthesis of tyrosine from phenylalanine. davuniversity.orgyoutube.com

Tissue-Specific Distribution and Metabolic Flux (non-clinical)

The metabolism of dipeptides and their constituent amino acids shows significant tissue specificity. While dietary dipeptides are primarily hydrolyzed and absorbed in the small intestine, endogenously produced dipeptides can have specific distributions and roles in various organs. nih.govnih.govdrug-dev.com

A study using UPLC-MS/MS to analyze dipeptide profiles in various tissues of mice revealed distinct, organ-specific patterns. portlandpress.com While specific data for Tyr-His was not highlighted, the study showed that dipeptide concentrations were generally several magnitudes lower in serum compared to organ tissues, indicating rapid uptake or degradation. portlandpress.com The liver is the primary site for the catabolism of many amino acids, including the complete degradation pathways for both tyrosine and histidine. davuniversity.orgnih.gov Therefore, after absorption from the gut, these amino acids are largely transported to the liver for processing.

Histidine-containing dipeptides like carnosine and its methylated form, anserine (B1665513), are found in very high concentrations in skeletal muscle and brain tissue, where they are thought to act as buffers and antioxidants. nih.gov This suggests that while histidine's complete catabolism occurs in the liver, it is actively transported to and utilized by other tissues for specific functions. Tyrosine is also crucial in the brain and adrenal glands for the synthesis of catecholamine neurotransmitters. nih.gov

The distribution data suggests that while the initial hydrolysis of a dipeptide like Tyr-His may occur in the intestine, its constituent amino acids are trafficked to and metabolized by different tissues according to specific metabolic demands, such as energy production in the liver, neurotransmitter synthesis in the brain, or specialized dipeptide synthesis in muscle. nih.govportlandpress.com

TissuePrimary Metabolic Role Related to Tyr-HisKey Findings/Pathways
Small Intestine Hydrolysis and AbsorptionBrush border dipeptidases cleave dipeptides. youtube.com
Liver Catabolism & SynthesisPrimary site for the complete degradation of both tyrosine and histidine. davuniversity.orgnih.gov Synthesis of tyrosine from phenylalanine. davuniversity.org
Muscle Specialized Dipeptide SynthesisHigh concentrations of histidine-containing dipeptides like carnosine are synthesized and stored. nih.gov
Brain Neurotransmitter SynthesisTyrosine is a precursor for dopamine, norepinephrine. nih.gov Histidine is a precursor for the neurotransmitter histamine. nih.gov
Adrenal Glands Hormone SynthesisTyrosine is converted to catecholamines (epinephrine, norepinephrine). nih.gov
Skin Histidine CatabolismContains the enzyme histidase for the initial step of histidine degradation. nih.gov

Advanced Analytical Methodologies for Tyrosine Histidine Dipeptide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Tyr-His from intricate mixtures, enabling its accurate measurement. The choice of chromatographic technique and detector is dictated by the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles (UV, Fluorescence, Amperometric)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dipeptides like Tyr-His. electrochemsci.org Its versatility is enhanced by coupling it with various detectors that offer different levels of selectivity and sensitivity.

UV Detection: HPLC with ultraviolet (UV) detection is a common method for analyzing peptides. mdpi.com Aromatic amino acids, such as tyrosine and histidine, possess chromophores that absorb UV light. researchgate.net For Tyr-His, detection is often performed at wavelengths around 210 nm, corresponding to the peptide bond, and at approximately 278 nm for the tyrosine residue. nih.gov While robust, UV detection can sometimes lack the sensitivity required for trace-level analysis and may be susceptible to interference from other UV-absorbing compounds in the sample. shimadzu.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is a powerful alternative. shimadzu.com The intrinsic fluorescence of the tyrosine residue in the Tyr-His dipeptide allows for its detection with high specificity. nih.gov This method involves exciting the sample at a specific wavelength (e.g., 278 nm) and measuring the emitted light at a longer wavelength (e.g., 312 nm). nih.gov Fluorescence detection can be significantly more sensitive than UV detection, often by a factor of 200, making it ideal for quantifying low concentrations of the dipeptide. shimadzu.com The selectivity is also improved as fewer molecules in a biological sample autofluoresce under these specific conditions.

Amperometric Detection: Amperometric detection, an electrochemical method, offers another high-sensitivity approach. It measures the current generated by the oxidation or reduction of the analyte at an electrode surface. The tyrosine residue in Tyr-His is electrochemically active and can be oxidized, providing a basis for its quantification. nih.gov This technique is known for its excellent sensitivity but can be influenced by the presence of other electroactive species in the sample.

Detection PrinciplePrincipleAdvantagesDisadvantages
UV Detection Measures the absorption of ultraviolet light by the peptide bond and aromatic side chains.Robust, widely applicable, non-destructive.Lower sensitivity, potential for interference.
Fluorescence Detection Measures the light emitted by the fluorescent tyrosine residue after excitation at a specific wavelength.High sensitivity, high selectivity.Requires a fluorescent moiety, potential for quenching effects.
Amperometric Detection Measures the current from the electrochemical oxidation of the tyrosine residue.Very high sensitivity.Susceptible to interference from other electroactive compounds.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dipeptide Profiling

For comprehensive and highly sensitive dipeptide analysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard. nih.govresearchgate.net This powerful combination leverages the superior separation efficiency of UPLC, which uses smaller particle-sized columns to achieve faster analysis and better resolution than conventional HPLC, with the high selectivity and sensitivity of MS/MS. nih.govresearchgate.net

In a typical UPLC-MS/MS workflow for dipeptide profiling, the sample is first separated on a UPLC column. The eluted compounds are then ionized, and the mass spectrometer selects the precursor ion corresponding to the Tyr-His dipeptide. This precursor ion is then fragmented, and specific product ions are detected. This multiple-reaction monitoring (MRM) approach provides exceptional specificity, minimizing the chances of false positives. A 2021 study detailed a sensitive and reliable UPLC-MS/MS method for the quantification of 36 dipeptides, including those containing histidine. nih.gov This method has been instrumental in identifying organ-specific dipeptide distribution patterns. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) Applications

While reversed-phase chromatography is a common approach, other chromatographic modes offer unique advantages for separating polar compounds like dipeptides.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography. chromatographyonline.comhplc.eu In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. researchgate.net The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov HILIC can provide different selectivity compared to reversed-phase methods and is often coupled with mass spectrometry for enhanced detection. hplc.eu Studies have shown that amino acid residues with positively charged side chains, such as histidine, have a significant positive effect on retention in HILIC. nih.gov

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. ucl.ac.uk This technique utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. researchgate.net For a dipeptide like Tyr-His, the charge is pH-dependent due to the ionizable amino, carboxyl, and imidazole (B134444) groups. At a pH below the isoelectric point, the dipeptide will carry a net positive charge and can be separated on a cation-exchange column. Conversely, at a pH above the isoelectric point, it will have a net negative charge and can be analyzed using an anion-exchange column. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. ucl.ac.uk IEC is a powerful technique for purifying and separating peptides from complex mixtures. nih.gov

Sample Preparation and Derivatization Strategies for Bioanalytical Assays

The accurate quantification of Tyr-His in biological samples such as serum, plasma, or tissue homogenates necessitates effective sample preparation to remove interfering substances and concentrate the analyte. electrochemsci.orgmdpi.com

Common sample preparation steps include:

Protein Precipitation: To remove large proteins, which can interfere with the analysis and damage the chromatographic column, agents like trichloroacetic acid (TCA) or acetonitrile are often used. mdpi.com

Solid-Phase Extraction (SPE): SPE is a valuable technique for cleaning up samples and concentrating the dipeptide of interest. Different SPE sorbents can be used based on the properties of the analyte and the matrix.

Derivatization is a chemical modification process employed to enhance the detectability of an analyte or improve its chromatographic behavior. For Tyr-His, derivatization can be particularly useful when using detection methods like UV or fluorescence.

Pre-column Derivatization: In this approach, the dipeptide is reacted with a labeling reagent before injection into the HPLC system. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary and secondary amines of the dipeptide, leading to a derivative that can be detected with high sensitivity by fluorescence. nih.govresearchgate.net Another common derivatizing agent is 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dns-Cl), which also imparts fluorescence to the analyte. nih.gov

Post-column Derivatization: Alternatively, the derivatization reaction can be performed after the dipeptide has been separated on the column and before it reaches the detector. This method avoids the potential for multiple derivative products that can sometimes occur with pre-column derivatization.

Spectroscopic Methods for Quantitative Analysis of Aromatic Amino Acids in Peptides

Spectroscopic techniques are fundamental to the quantitative analysis of peptides containing aromatic amino acids like tyrosine and histidine. electrochemsci.org

UV-Visible Spectrophotometry: This is a straightforward method for quantifying Tyr-His in solution, provided the sample is relatively pure. The absorbance of the tyrosine residue at around 275-280 nm is a key characteristic used for its quantification. researchgate.net However, the presence of other aromatic compounds can lead to spectral overlap and inaccurate measurements. Derivative spectrophotometry, which uses the first or higher derivatives of the absorption spectrum, can help to resolve overlapping peaks and improve quantification in the presence of interferences. d-nb.info

Fluorescence Spectroscopy: As mentioned earlier, the intrinsic fluorescence of tyrosine provides a highly sensitive and selective means of quantification. d-nb.info The fluorescence intensity is directly proportional to the concentration of the dipeptide over a certain range. The quantum yield of tyrosine fluorescence can be influenced by the local environment, including pH and the presence of quenching agents. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for both the structural elucidation and quantification of peptides. Proton (¹H) NMR can be used to identify and quantify the dipeptide based on the unique chemical shifts of the protons in the tyrosine and histidine residues. nih.gov While generally less sensitive than chromatographic methods, NMR is non-destructive and can provide detailed structural information.

Emerging Research Frontiers and Applications of Tyrosine Histidine Dipeptide

Development of Tyrosine-Histidine Based Peptidomimetics for Therapeutic Exploration

The unique structural and chemical properties of the tyrosine-histidine (Tyr-His) dipeptide make it a valuable scaffold for the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov Researchers are exploring these peptidomimetics for a range of therapeutic applications, from combating microbial infections to addressing neurological disorders and skin hyperpigmentation. nih.govnih.gov

Design and Evaluation of Antimicrobial Peptidomimetics

The design of novel antimicrobial agents is a critical area of research, and peptidomimetics based on the Tyr-His structure offer a promising avenue. The antimicrobial potential of such molecules is rooted in the intrinsic properties of their constituent amino acids. Histidine, with its imidazole (B134444) side chain, provides a positive charge at physiological pH, a key feature of many natural antimicrobial peptides (AMPs). mdpi.com This cationicity facilitates interaction with negatively charged bacterial membranes, initiating the antimicrobial action. mdpi.com Tyrosine, a hydrophobic amino acid, contributes to the peptide's ability to insert into and disrupt the lipid bilayer of microbial cell membranes. nih.gov

The design strategy for Tyr-His based antimicrobial peptidomimetics involves leveraging this combination of cationic and hydrophobic characteristics. By modifying the basic dipeptide structure, researchers can fine-tune the balance between charge and hydrophobicity to maximize antimicrobial potency while minimizing toxicity to mammalian cells. Halogenation of tyrosine residues, for example, can increase the hydrophobic volume, which has been shown to enhance antibacterial activity in some peptidomimetic structures. nih.gov The goal is to create short, stable, and potent molecules that can effectively kill a broad spectrum of pathogens. mdpi.com

Table 1: Role of Tyrosine and Histidine in Antimicrobial Peptidomimetic Design

Amino AcidKey PropertyRole in Antimicrobial Activity
Histidine Cationic NatureThe positive charge facilitates electrostatic attraction to negatively charged microbial cell surfaces, which is the initial step in membrane disruption. mdpi.com
pH-SensitivityThe imidazole ring of histidine can act as a proton shuttle, potentially enhancing antimicrobial activity in different pH environments, such as at sites of infection. researchgate.net
Tyrosine HydrophobicityThe aromatic side chain promotes the insertion of the peptide into the hydrophobic core of the bacterial lipid bilayer, leading to membrane permeabilization and cell death. nih.gov
Structural ScaffoldProvides a rigid backbone component that, when combined with other residues, can adopt specific conformations (e.g., α-helical) necessary for membrane interaction. nih.gov

Neuroactive and Neuroleptic Peptidomimetic Development

Emerging research has implicated the enzyme tyrosinase in the pathology of neurodegenerative diseases such as Alzheimer's disease. mdpi.com Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) synthesis, but it is also found in the human brain and is involved in the production of neuromelanin. mdpi.com Dysregulation of this process can lead to oxidative stress and neuronal damage.

This link has opened the door for the development of tyrosinase inhibitors as potential neuroprotective agents. Peptidomimetics built on a Tyr-His scaffold are particularly promising candidates for this purpose. The tyrosine component can act as a competitive substrate for the enzyme, while the histidine residue can chelate the copper ions essential for the enzyme's catalytic activity. mdpi.commdpi.com By designing peptidomimetics that can cross the blood-brain barrier and effectively inhibit tyrosinase activity in the brain, researchers aim to develop novel neuroleptic therapies that could mitigate the progression of certain neurodegenerative conditions. mdpi.com

Research on Tyrosinase Inhibitors with Peptide Scaffolds

Beyond neuroprotection, the inhibition of tyrosinase is a major focus in cosmetics and dermatology for treating hyperpigmentation disorders and for skin lightening. nih.govgoogle.com Tyrosinase catalyzes the rate-limiting steps in melanin production, and its inhibition can effectively reduce melanin synthesis. nih.gov Peptides and their mimetic counterparts have been extensively studied as tyrosinase inhibitors due to their high specificity and favorable safety profiles compared to small molecules like hydroquinone. nih.govgoogle.com

The Tyr-His dipeptide structure serves as an excellent starting point for designing potent tyrosinase inhibitors. The mechanism of inhibition is often competitive, where the peptide's tyrosine residue binds to the active site, mimicking the natural substrate L-tyrosine. mdpi.comresearchgate.net The strategic inclusion of histidine is crucial, as its imidazole ring can interact with and chelate the two copper ions (CuA and CuB) in the enzyme's active site, stabilizing the enzyme-inhibitor complex and preventing catalysis. mdpi.comresearchgate.net Molecular docking studies have confirmed that peptides containing these residues can form hydrogen bonds with key amino acids in the tyrosinase active site, such as histidine and phenylalanine residues, further enhancing their inhibitory effect. mdpi.commdpi.com

Table 2: Examples of Tyrosinase Inhibitory Peptides and Their Characteristics

Peptide SequenceType of InhibitionKey Findings and Mechanism
DIP1 CompetitiveContains a tyrosine residue that interacts with tyrosinase hotspots. It chelates copper ions in the active site, and its aromatic rings may interact with histidine residues in the enzyme for stability. mdpi.com
Phe-Pro-Tyr (FPY) Competitive, ReversibleThe synthesized peptide inhibited both monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net
Heptapeptide Competitive, ReversibleDocking studies showed the peptide binds near the active site's copper ions, forming hydrogen bonds with five histidine residues. researchgate.net

Advancements in Biopharmaceutical Production and Cell Culture Media Design

In the biopharmaceutical industry, particularly in the production of monoclonal antibodies using Chinese Hamster Ovary (CHO) cells, process optimization is paramount. The Tyr-His dipeptide is playing an increasingly important role in enhancing the efficiency and stability of these manufacturing processes.

Strategic Supplementation of Cell Culture Media for Enhanced Process Performance

A significant bottleneck in the formulation of chemically defined media for cell cultures is the poor solubility of certain amino acids, most notably L-tyrosine. nih.govevonik.com With a solubility of less than 0.5 g/L at neutral pH, providing sufficient tyrosine to meet the demands of high-density cell cultures is a major challenge. evonik.com Traditional methods involve using a separate, high-pH feed for tyrosine, which adds complexity, increases the risk of pH spikes, and can lead to precipitation. evonik.comnih.gov

The use of chemically synthesized dipeptides, such as Glycyl-L-Tyrosine (Gly-Tyr) and Histidyl-Glycine (His-Gly), offers a highly effective solution. Tyrosine-containing dipeptides can exhibit solubilities up to 250 times higher than free L-tyrosine, allowing for the creation of highly concentrated, pH-neutral feed media. nih.gov Supplementing CHO cell cultures with these dipeptides has been shown to yield significant benefits, including:

Enhanced Culture Performance : Studies demonstrate that dipeptide supplementation leads to increased cell viability and higher antibody titers. nih.gov

Improved Metabolic Profiles : Cultures supplemented with dipeptides show lower production of waste products like lactate (B86563) and ammonium (B1175870), which are known to inhibit cell growth and productivity. nih.gov

Process Stability : The improved metabolic control helps in better maintaining the pH of the culture, preventing lactate spikes that would otherwise require significant base addition and can compromise the process. nih.gov

Table 3: Performance Enhancements in CHO Cell Cultures with Dipeptide Supplementation

Performance MetricObservation with Dipeptide SupplementationReference
Product Titer Enhanced final antibody concentration. nih.gov
Cell Viability Extended culture viability, delaying cell death. nih.gov
Lactate Production Significantly lower lactate accumulation in the culture medium. nih.gov
Ammonium (NH4+) Production Reduced levels of toxic ammonium byproduct. nih.gov
pH Maintenance Improved pH stability, preventing sharp drops due to lactate. nih.gov
Tyrosine Solubility Increased by up to 250-fold compared to free L-Tyrosine. nih.gov

Optimization of Dipeptide Delivery Systems in Industrial Bioreactors

The benefits of dipeptide supplementation are particularly impactful in large-scale industrial bioreactors, such as stirred-tank or wave bioreactors, where process robustness and simplification are key. openaccessjournals.com The move toward process intensification, using concentrated fed-batch or perfusion systems, makes soluble nutrient sources essential. evonik.com

Optimizing the delivery of Tyr-His and other dipeptides in these systems streamlines the entire manufacturing workflow. By incorporating highly soluble dipeptides, manufacturers can formulate a single, concentrated, pH-neutral feed solution. evonik.com This strategy offers several advantages for industrial bioreactor operations:

Reduced Complexity : It eliminates the need for separate alkaline feeds for tyrosine, reducing the number of feed lines, pumps, and control loops required for a bioreactor run. evonik.com

Minimized Contamination Risk : Fewer connections and manipulations of the bioreactor reduce the chances of microbial contamination. nih.gov

Consistent Nutrient Supply : A one-time addition or a simplified continuous feed strategy can provide a steady supply of essential amino acids throughout the entire 11- to 15-day process without causing precipitation or pH fluctuations. nih.gov This ensures that nutrient levels remain optimal to meet cellular demands, leading to more consistent and predictable process performance and product quality. openaccessjournals.com

The use of dipeptide delivery systems aligns with the industry's push for more efficient, automated, and robust "smart bioreactor" platforms, ultimately leading to higher productivity and lower manufacturing costs. nih.govopenaccessjournals.com

Exploration in Materials Science and Supramolecular Chemistry

The unique molecular architecture of the Tyrosine-Histidine (Tyr-His) dipeptide, combining an aromatic phenol (B47542) group with a heterocyclic imidazole ring, positions it as a compelling building block in materials science. The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, governs its assembly into higher-order structures with novel functionalities.

The spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures, known as self-assembly, is a cornerstone of modern materials science. Short peptides, in particular, are valued as building blocks due to the predictability of their structure-property relationships and their biocompatibility. The Tyrosine-Histidine dipeptide is a prime candidate for creating such functional materials, driven by the distinct properties of its constituent amino acids.

Tyrosine's phenolic side chain is a key contributor to self-assembly. It participates in robust π-π stacking interactions, which help to control the conformation of the assembled structure, and can form hydrogen bonds. Histidine's imidazole ring is also crucial; it can act as both a hydrogen bond donor and acceptor, contributing to the stability of supramolecular structures. Studies on histidine- and tyrosine-rich peptides have shown that these residues are critical drivers of liquid-liquid phase separation (LLPS), an essential process in the formation of membraneless organelles and biomaterials. Research has identified that histidine and tyrosine residues, particularly when located near the ends of a peptide sequence, can act as "sticker" residues that attract peptide chains together, forming interaction nodes that stabilize the resulting microdroplets or hydrogels.

The combination of these interactions within the Tyr-His dipeptide can lead to the formation of various advanced materials, including one-dimensional nanofibers and two-dimensional nanosheets. These materials possess remarkable mechanical, electrochemical, and photochemical properties, stemming from their highly ordered hierarchical nanoarchitectures.

Table 1: Intermolecular Forces in Tyrosine-Histidine Dipeptide Self-Assembly

Interacting ResiduePrimary ForceContributing MoietyPotential Resulting Structure
Tyrosine π-π StackingPhenol RingNanofibers, Nanosheets
Tyrosine Hydrogen BondingPhenolic -OH Groupβ-sheet-like stacking
Histidine Hydrogen BondingImidazole Ring (Donor/Acceptor)Stabilized Networks, Hydrogels
Histidine Electrostatic/CoordinationImidazole Ring (Protonated)pH-responsive materials, Metal-organic frameworks
Peptide Backbone Hydrogen BondingAmide Groupsβ-sheet formation, Nanotubes

The functional groups within the Tyr-His dipeptide lend themselves to innovative applications in environmental science. The ability of peptides to interact with and sequester environmental pollutants is an area of growing research interest.

Environmental Remediation: Heavy metal pollution is a significant environmental concern. Peptides are being explored as a promising approach for heavy metal remediation because they can form stable complexes with metal ions, effectively removing them from contaminated water or soil. The histidine residue is particularly effective in this regard. Its imidazole ring is an excellent chelating agent for various metal ions. Materials constructed from self-assembled Tyr-His dipeptides could therefore function as highly effective, biocompatible, and biodegradable adsorbents for capturing heavy metals from industrial effluent.

Separation Technologies: In analytical and industrial chemistry, the separation of chiral molecules (enantiomers) is critical. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for this purpose. Zwitterionic CSPs have been specifically developed for the direct stereo-selective resolution of amino acids and small peptides. The separation mechanism relies on a combination of ion-pairing interactions, hydrogen bonding, and π-π stacking. The Tyr-His dipeptide, with its distinct chiral centers and functional groups, is a candidate for separation using such technologies. Furthermore, materials derived from Tyr-His could potentially be used to create new stationary phases for separating other chiral compounds.

Table 2: Potential Environmental Applications of Tyr-His Dipeptide-Based Materials

Application AreaTarget Pollutant/SubstanceUnderlying MechanismKey Residue
Water Purification Heavy Metal Ions (e.g., Zn²⁺, Fe²⁺)Chelation / ComplexationHistidine
Soil Remediation Heavy MetalsAdsorption / SequestrationHistidine
Chiral Separation Enantiomers of drugs, agrochemicalsChiral Recognition on Stationary PhaseBoth Tyrosine & Histidine
Industrial Filtration Organic MicropollutantsAdsorption via π-π StackingTyrosine

Investigative Pre-clinical Animal Model Studies for Mechanistic Insights

Animal models provide a crucial platform for understanding the physiological effects and mechanisms of action of bioactive compounds like the Tyrosine-Histidine dipeptide. Such studies offer insights into its potential influence on neurological, cardiovascular, and metabolic systems.

Acute, uncontrollable stress can lead to a range of neurochemical and behavioral changes, including the depletion of the neurotransmitter norepinephrine (B1679862) (NE) in brain regions like the hippocampus and hypothalamus. This depletion is linked to deficits in locomotor and exploratory behaviors.

Research in animal models has shown that administration of L-tyrosine, the precursor to catecholamine neurotransmitters like NE and dopamine (B1211576), can prevent these stress-induced effects. In rats subjected to tail shock stress, pretreatment with tyrosine prevented both the depletion of brain NE and the associated behavioral deficits. The proposed mechanism is that tyrosine supplementation enhances NE synthesis in stressed neurons, allowing the rate of synthesis to keep up with the increased rate of release and turnover, thereby preserving normal noradrenergic transmission. While much of this research has focused on the free amino acid, administering it as a Tyr-His dipeptide could offer an alternative delivery method, potentially influencing its absorption and subsequent neurochemical impact. The histidine component is also of interest, as it is the precursor to the neurotransmitter histamine (B1213489), which plays a role in regulating the sleep-wake cycle, attention, and arousal, all of which can be affected by stress.

Table 3: Effects of Tyrosine Administration on Stressed Animal Models

ParameterCondition: Stress AloneCondition: Tyrosine + StressReference
Brain Norepinephrine (NE) DepletedNo significant depletion
NE Turnover (MHPG-SO₄ levels) IncreasedTended to be greater than stress alone
Locomotor & Exploratory Behavior DecreasedNo significant deficit
Plasma Corticosterone IncreasedRise is blocked

Histidine-containing dipeptides (HCDs), such as carnosine and its methylated analog anserine (B1665513), are known to have protective effects on the heart. In murine models of heart failure induced by pressure overload (transverse aortic constriction), administration of anserine was shown to suppress cardiac hypertrophy and prevent systolic dysfunction. The protective mechanism appears to involve the inhibition of histone acetyltransferase activity and a reduction in oxidative stress. A key function of HCDs in cardiac muscle is the regulation of calcium handling and excitation-contraction coupling.

Oxidative stress plays a pivotal role in the progression of many cardiovascular diseases. It can lead to an imbalance in the cellular antioxidant systems, resulting in the accumulation of damaging reactive oxygen species (ROS). The formation of dityrosine (B1219331), an oxidized, cross-linked dimer of tyrosine, is considered a stable biomarker of protein damage resulting from oxidative stress. Elevated levels of dityrosine have been observed in cardiovascular disease states.

The Tyr-His dipeptide combines the potentially cardioprotective histidine moiety with the redox-active tyrosine. In a disease model, it could theoretically offer dual benefits: the histidine component may help buffer against pH changes and reduce oxidative stress, similar to anserine and carnosine, while the tyrosine component's redox state could provide insights into the local oxidative environment. Studies in murine models with

Future Research Directions and Concluding Perspectives on Tyrosine Histidine Dipeptide

Identification of Knowledge Gaps and Unresolved Research Challenges

Despite progress, a comprehensive understanding of Tyr-His dipeptide's in vivo relevance and full mechanistic scope remains elusive. Several key challenges and knowledge gaps need to be addressed to unlock its full potential.

A primary obstacle in studying the endogenous roles of Tyr-His is its metabolic instability. The dipeptide is subject to rapid hydrolysis into its constituent amino acids by specialized dipeptidases, such as Xaa-His dipeptidases. vulcanchem.com This rapid turnover significantly complicates its isolation, detection, and quantification from biological tissues, making it difficult to correlate its presence with specific physiological or pathological states. vulcanchem.com

Furthermore, while the antioxidant capacity of Tyr-His is often cited, attributed to the synergistic action of tyrosine's electron-donating aromatic ring and histidine's radical-stabilizing imidazole (B134444) group, the precise mechanisms are not fully detailed. vulcanchem.commdpi.com The dynamics of this synergy and its efficacy compared to individual amino acids in complex biological systems require more rigorous investigation.

The role of Tyr-His as a model for proton-coupled electron transfer (PCET) reactions, crucial in enzymes like ribonucleotide reductase and Photosystem II, is a significant area of research. nih.govresearchgate.net However, many aspects remain unresolved. These include the exact pathways of proton transfer, the influence of the local microenvironment on reaction kinetics, and the specific conformational changes that accompany the redox process. nih.govuchicago.edu Time-resolved experiments have pointed to the formation of transient radical products, particularly the histidyl radical, but a deeper analysis is needed for a complete mechanistic picture. amu.edu.pl The structural and functional relationship of Tyr-His, which dictates its bioactivity, is not yet well-established, limiting its broader therapeutic application. researchgate.net

Key Unresolved Research Questions:

What are the endogenous concentrations of Tyr-His in various tissues and what are the specific dipeptidases responsible for its turnover?

How does the synergistic antioxidant mechanism of Tyr-His function at the molecular level in a cellular environment?

What is the precise kinetic and structural impact of the histidine residue on PCET reactions involving the tyrosine-histidine couple? science.gov

How does the local peptide and protein environment influence the photo-oxidation mechanism and stability of Tyr-His? amu.edu.pl

What are the specific molecular targets and signaling pathways modulated by Tyr-His that lead to observed effects like blood pressure reduction? researchgate.net

Interdisciplinary Research Paradigms for Holistic Understanding

Addressing the multifaceted nature of the Tyr-His dipeptide necessitates a move beyond siloed research efforts toward integrated, interdisciplinary paradigms. Combining expertise from diverse scientific fields will be essential for building a comprehensive understanding of its chemical properties and biological functions.

Computational and Biophysical Chemistry: Molecular docking simulations and computational modeling can predict the interaction partners of Tyr-His and elucidate the atomic-level details of its binding to receptors or enzymes. vulcanchem.comresearchgate.net These in silico approaches, when combined with advanced biophysical techniques like UV resonance Raman spectroscopy and nanosecond flash photolysis, can provide unparalleled insight into the transient states and conformational dynamics that govern its role in PCET and photo-oxidation reactions. nih.govamu.edu.pl

Synthetic Chemistry and Nanotechnology: The inherent instability of Tyr-His in biological systems can be overcome through chemical innovation. The design and synthesis of stabilized analogues, for instance through methylation or incorporation into larger peptide scaffolds, can create tools for more reliable bioactivity screening. vulcanchem.com This synthetic approach is already bearing fruit in nanotechnology, where the Tyr-His moiety has been used as a cationic polar head group in the design of polydiacetylenic (PDA) amphiphiles. researchgate.netmdpi.com This work, which merges peptide chemistry with materials science, has led to the development of nanoparticles with enhanced capabilities for gene delivery, leveraging the fusogenic properties of tyrosine and the endosomal escape function of histidine. researchgate.netnih.gov

Metabolomics and Chemical Biology: To understand the endogenous relevance of Tyr-His, advanced analytical techniques are required. Targeted metabolomics, with optimized extraction protocols designed to stabilize dipeptides, is a crucial future direction. vulcanchem.com Furthermore, the development of chemical biology tools, such as probes for site-selective peptide functionalization, can help to study the interactions of Tyr-His within complex proteomes. nju.edu.cn

The following table summarizes key interdisciplinary approaches and their potential contributions:

Research AreaTechniques & ApproachesContribution to Understanding Tyr-HisSupporting Evidence
Biochemistry & Metabolomics Optimized tissue extraction, Mass SpectrometryQuantifying endogenous levels and understanding metabolic pathways. vulcanchem.com
Synthetic Chemistry Synthesis of stabilized analogues (e.g., methylated).Overcoming rapid degradation for accurate bioactivity studies. vulcanchem.com
Computational Modeling Molecular docking, Quantum mechanics/molecular mechanics (QM/MM).Predicting molecular interactions and reaction mechanisms (e.g., PCET). vulcanchem.comresearchgate.net
Biophysics & Spectroscopy UV resonance Raman, Time-resolved absorption spectroscopy.Characterizing transient radical states and conformational changes. nih.govuchicago.eduscience.gov
Nanotechnology & Materials Science Self-assembly of amphiphiles, Nanoparticle formulation.Developing novel vectors for drug/gene delivery. researchgate.netmdpi.comresearchgate.net
Chemical Biology Site-selective peptide modification, Development of chemical probes.Studying interactions within complex biological systems. nju.edu.cn

Prospective Avenues for Innovation in Tyrosine-Histidine Dipeptide Science

The unique physicochemical properties of the Tyr-His dipeptide open up significant opportunities for innovation across therapeutics, biotechnology, and materials science. Future research is poised to translate fundamental knowledge into practical applications.

Advanced Drug Delivery and Therapeutics: One of the most promising areas of innovation is the use of Tyr-His in advanced drug delivery systems. Researchers have successfully designed a cationic polar head group with Tyr-His for photopolymerized polydiacetylenic micelles. mdpi.comresearchgate.net These cationic nanoparticles (cNPs) show a high affinity for oligonucleotides and cellular membranes. researchgate.net The histidine component facilitates endosomal escape via the "proton sponge" effect, while the tyrosine lends fusogenic properties that enhance cellular uptake. researchgate.netnih.gov A groundbreaking application of this technology is in the development of targeted anticancer agents. mdpi.comresearchgate.net By assembling these Tyr-His based cNPs with tumor-targeting antibody-oligonucleotide conjugates, researchers have created an antibody-targeted nanoparticle (ATNP) system that selectively kills cancer cells and has demonstrated tumor regression in preclinical models without the toxicity associated with traditional chemotherapy payloads. mdpi.comnih.govresearchgate.net

Further therapeutic potential exists in leveraging the dipeptide's inherent bioactivity. Studies have shown that synthetic Tyr-His can significantly decrease blood pressure in spontaneously hypertensive rats. researchgate.net A key avenue for innovation lies in developing novel formulation strategies, such as encapsulation within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, to improve the bioavailability and therapeutic efficacy of the dipeptide for treating hypertension and related cardiovascular diseases. researchgate.net

Biotechnology and Bio-inspired Systems: The study of Tyr-His as a model for PCET has implications for synthetic biology and the engineering of artificial photosystems. researchgate.net Understanding the electron and proton transfer dynamics within this simple dipeptide can inform the design of more efficient bio-hybrid systems for energy conversion. uchicago.edu Moreover, continued genome mining and enzymatic studies may uncover novel enzymes that synthesize and modify Tyr-His containing peptides, potentially yielding new biocatalysts for creating complex macrocyclic peptides with unique biological activities. acs.org

The following table outlines prospective innovations based on the Tyr-His dipeptide:

Field of InnovationApplication ConceptUnderlying PrincipleSupporting Evidence
Oncology Antibody-Targeted Nanoparticles (ATNPs) as a payload delivery system.Tyr-His based cationic nanoparticles are complexed with targeting antibodies to deliver a cytotoxic payload selectively to cancer cells. mdpi.comnih.govresearchgate.net
Cardiovascular Medicine PLGA-encapsulated Tyr-His for hypertension treatment.Nanoparticle formulation to enhance the bioavailability and sustained release of the antihypertensive dipeptide. researchgate.net
Gene Therapy Non-viral gene vectors with Tyr-His head groups.The dipeptide enhances transfection efficiency by promoting cellular uptake (tyrosine) and endosomal escape (histidine). researchgate.net
Biotechnology Design of artificial photosystems and enzymes.Using the Tyr-His motif as a model to understand and engineer efficient proton-coupled electron transfer (PCET) reactions. researchgate.netscience.gov
Biomaterials Self-assembling nanomaterials.Harnessing the amphiphilic properties of Tyr-His derivatives to create functional micelles and other nanostructures. mdpi.comresearchgate.net

Q & A

Q. What are the established physiological functions of Tyrosine-Histidine dipeptide, and what methodologies are commonly used to investigate these functions?

Answer: Tyrosine-Histidine dipeptide (Tyr-His) is recognized for its antioxidant properties and potential roles in cellular protection against oxidative stress. Key methodologies include:

  • In vitro assays : Electron paramagnetic resonance (EPR) to measure free radical scavenging activity .
  • Animal models : Monitoring biomarkers like malondialdehyde (MDA) in tissues to assess oxidative damage reduction .
  • Cell culture studies : Fluorescence-based probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species (ROS) levels .
    Limitations : Standardization of assay conditions (e.g., pH, temperature) is critical to ensure reproducibility across studies .

[Basic]

Q. Which extraction and detection methods are considered optimal for isolating Tyrosine-Histidine dipeptide from biological tissues, and what are their limitations?

Answer:

  • Extraction : Acidic homogenization (using 0.1 M HCl) followed by centrifugation and ultrafiltration to isolate low-molecular-weight peptides .
  • Detection : Reverse-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) for high sensitivity and specificity .
    Limitations :
  • Tissue-specific interference (e.g., hemoglobin in muscle extracts) may require additional purification steps .
  • Quantification accuracy depends on calibration with synthetic Tyr-His standards .

[Advanced]

Q. How can researchers design experiments to resolve contradictory findings regarding the antioxidant mechanisms of Tyrosine-Histidine dipeptide in different biological systems?

Answer: Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or oxidative stress inducers (e.g., H₂O₂ vs. UV radiation). Methodological strategies include:

  • Systematic comparison : Parallel testing of Tyr-His in identical models using standardized ROS measurement protocols .
  • Mechanistic profiling : Knockout/knockdown models (e.g., Nrf2-deficient cells) to isolate specific antioxidant pathways .
  • Meta-analysis : Aggregating data from heterogeneous studies to identify confounding variables (e.g., dose, exposure time) .

[Advanced]

Q. What strategies are effective in optimizing the yield and purity of Tyrosine-Histidine dipeptide during extraction, particularly when scaling from laboratory to preclinical studies?

Answer:

  • Design of Experiments (DOE) : Multivariate optimization of parameters (e.g., pH, extraction time) to maximize yield .
  • Hybrid purification : Combining size-exclusion chromatography with ion-exchange methods to eliminate contaminants .
  • Validation : NMR spectroscopy or amino acid analysis to confirm purity before preclinical trials .
    Note : Scalability requires pilot-scale testing to assess solvent efficiency and cost-effectiveness .

[Advanced]

Q. How can mixed-methods approaches be applied to study both the biochemical interactions and in vivo physiological impacts of Tyrosine-Histidine dipeptide?

Answer:

  • Quantitative component : Dose-response assays to quantify ROS inhibition in cell lines (e.g., IC₅₀ calculations) .
  • Qualitative component : Behavioral or histological assessments in animal models to evaluate neuroprotective effects .
  • Integration : Triangulate data using statistical tools (e.g., structural equation modeling) to link biochemical efficacy to functional outcomes .

[Advanced]

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Tyrosine-Histidine dipeptide in longitudinal studies?

Answer:

  • Nonlinear regression : Fitting dose-response curves using the Hill equation to estimate efficacy and cooperativity .
  • Mixed-effects models : Accounting for inter-subject variability in longitudinal datasets (e.g., repeated antioxidant measurements) .
  • Survival analysis : Kaplan-Meier curves to assess long-term protective effects in aging or disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.